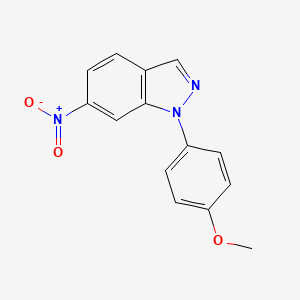![molecular formula C15H16N2O B12444423 N-[4-(Aminomethyl)phenyl]-3-methylbenzamide CAS No. 926262-37-5](/img/structure/B12444423.png)
N-[4-(Aminomethyl)phenyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Aminomethyl)phenyl]-3-methylbenzamide is an organic compound with a complex structure that includes an aminomethyl group attached to a phenyl ring, which is further connected to a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Aminomethyl)phenyl]-3-methylbenzamide typically involves the reaction of 4-(aminomethyl)benzoic acid with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[4-(Aminomethyl)phenyl]-3-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(Aminomethyl)phenyl]-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes.
Comparison with Similar Compounds
N-[4-(Aminomethyl)phenyl]-3-methylbenzamide can be compared with other similar compounds, such as:
N-[4-(Aminomethyl)phenyl]-5-methylpyrimidine-2-amine: This compound is a selective JAK2 inhibitor with potential therapeutic applications in treating myeloproliferative neoplasms.
N-[2(3,4)-aminophenyl]-4-({4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-ylamino]phenyl}aminomethyl)benzamides: These compounds contain a pharmacophoric 2-(arylamino)pyrimidine fragment and are synthesized from substituted benzoic acid.
The uniqueness of this compound lies in its specific structural features and the diverse range of chemical reactions it can undergo, making it a versatile compound for various scientific applications.
Properties
CAS No. |
926262-37-5 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-[4-(aminomethyl)phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C15H16N2O/c1-11-3-2-4-13(9-11)15(18)17-14-7-5-12(10-16)6-8-14/h2-9H,10,16H2,1H3,(H,17,18) |
InChI Key |
UNJWRZSFWKORAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



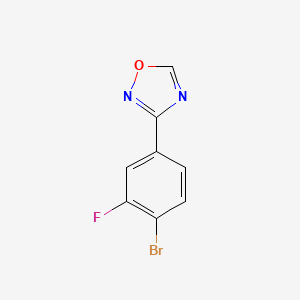
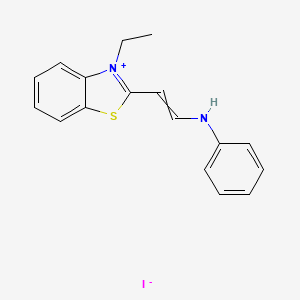
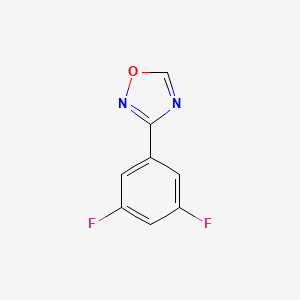
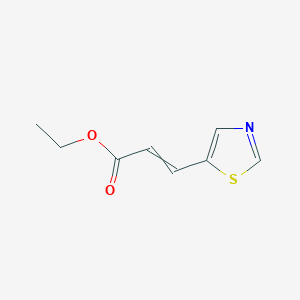
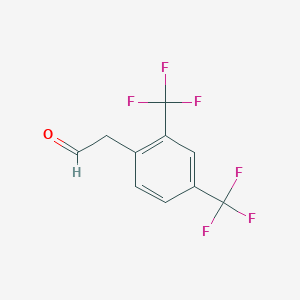


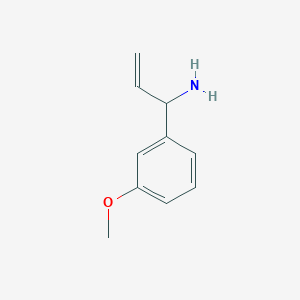
![4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol](/img/structure/B12444396.png)
![1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12444408.png)
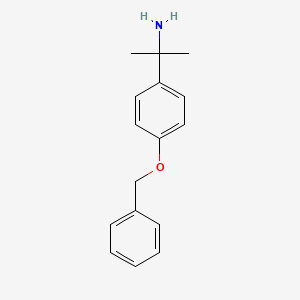
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-(naphthalen-1-ylacetyl)acetohydrazide](/img/structure/B12444421.png)
